

Spectroscopic Profile of 3,5-Dibromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromobenzaldehyde

Cat. No.: B114249

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromobenzaldehyde**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for **3,5-Dibromobenzaldehyde**. This information has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.9	s	1H	Aldehyde proton (-CHO)
~7.9	d	2H	Aromatic protons (ortho to -CHO)
~7.8	t	1H	Aromatic proton (para to -CHO)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
~190	Carbonyl carbon (C=O)
~138	Aromatic carbon (C-CHO)
~137	Aromatic carbons (C-Br)
~130	Aromatic carbon (para to -CHO)
~123	Aromatic carbons (ortho to -CHO)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (carbonyl)
~1570, ~1450	Medium-Strong	C=C stretch (aromatic ring)
~870	Strong	C-H bend (aromatic, isolated H)
~740	Strong	C-Br stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
262	~50	[M] ⁺ (with ² Br ⁷⁹)
264	100	[M] ⁺ (with ¹ Br ⁷⁹ and ¹ Br ⁸¹)
266	~50	[M] ⁺ (with ² Br ⁸¹)
233/235	Variable	[M-CHO] ⁺
183/185	Variable	[M-Br] ⁺
154	Variable	[M-2Br] ⁺
104	Variable	[C ₇ H ₄ O] ⁺
76	Variable	[C ₆ H ₄] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of **3,5-Dibromobenzaldehyde** is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[3]
- The solution is then transferred into a clean 5 mm NMR tube.[1]
- The sample is filtered through a small plug of glass wool in a Pasteur pipette if any solid particles are present to avoid magnetic field distortions.[2]

Instrumentation and Data Acquisition:

- The NMR spectrum is acquired on a spectrometer operating at a specific proton frequency (e.g., 400 or 500 MHz).

- The sample is placed in the spectrometer's magnet.
- The magnetic field is shimmed to achieve homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
- The FID is then Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A few milligrams of **3,5-Dibromobenzaldehyde** are ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
- A portion of the mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid sample is placed directly onto the ATR crystal.[5]
- Pressure is applied to ensure good contact between the sample and the crystal.

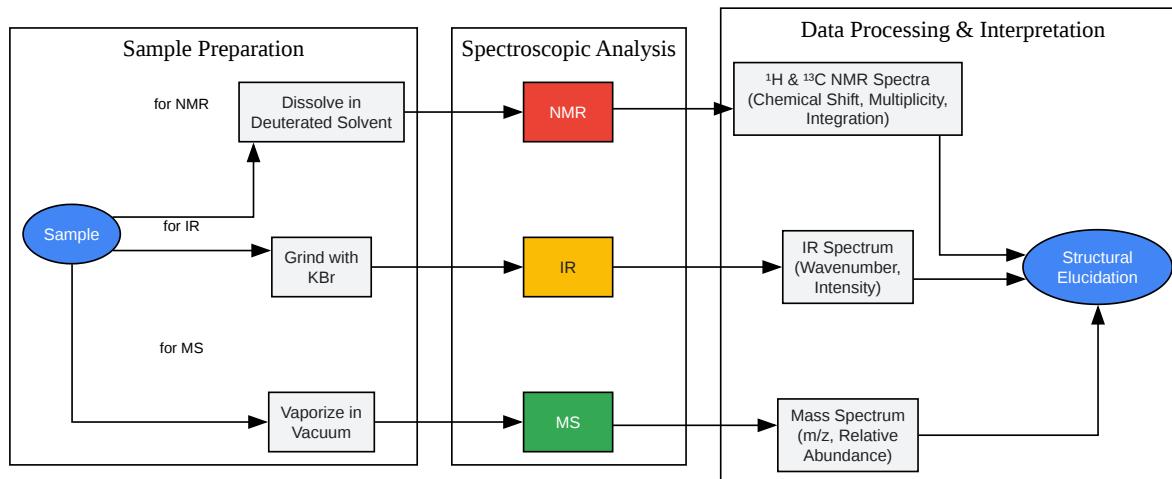
Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6]
- A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded first.
- The sample is then placed in the instrument's sample compartment.
- The sample spectrum is recorded, and the background is automatically subtracted.

- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):


- A small amount of the **3,5-Dibromobenzaldehyde** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[7][8]
- The sample is vaporized in the ion source.[7][8]
- The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M^+) and fragment ions.[9][10]

Mass Analysis and Detection:

- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).[8][10]
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8][10]
- The separated ions are detected by an electron multiplier or a similar detector.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dibromobenzaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. webassign.net [webassign.net]
- 5. amherst.edu [amherst.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dibromobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114249#spectroscopic-data-for-3-5-dibromobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com